molecular formula C13H15NO3 B1617284 2-(5-Hydroxypentyl)isoindoline-1,3-dione CAS No. 63273-48-3

2-(5-Hydroxypentyl)isoindoline-1,3-dione

Cat. No.: B1617284
CAS No.: 63273-48-3
M. Wt: 233.26 g/mol
InChI Key: AEQXSCZKSNBLQW-UHFFFAOYSA-N
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Description

2-(5-Hydroxypentyl)isoindoline-1,3-dione is a phthalimide-based organic compound that serves as a key synthetic intermediate and a promising scaffold in medicinal chemistry research, particularly in the development of multifunctional agents for neurodegenerative diseases. This compound has demonstrated significant research value in the study of Alzheimer's disease (AD) as a multi-target-directed ligand (MTDL). Scientific investigations have shown that structural analogs of this phthalimide derivative exhibit inhibitory potency against key AD targets, including acetylcholinesterase (AChE), β-secretase (BACE-1), and β-amyloid (Aβ) aggregation . One closely related study compound displayed an IC₅₀ of 3.33 μM against eeAChE, 43.7% inhibition of hBACE-1 at 50 μM, and 24.9% inhibition of Aβ-aggregation at 10 μM . The phthalimide moiety is known to interact with the peripheral anionic site of AChE, while the hydroxyalkyl chain provides a versatile linker for attaching additional pharmacophores, enabling the design of compounds that simultaneously address multiple pathological pathways of complex diseases . Chemical Specifications:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-hydroxypentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,15H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQXSCZKSNBLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344174
Record name 5-phthalimido-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63273-48-3
Record name 5-phthalimido-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 5 Hydroxypentyl Isoindoline 1,3 Dione

Established Synthetic Pathways for Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione core, commonly known as the phthalimide (B116566) group, is a significant structural motif in various fields of chemical science. nih.govuni-kiel.de Its synthesis has been the subject of extensive research, leading to the development of several reliable methods. These strategies generally involve the formation of the five-membered imide ring fused to a benzene (B151609) ring.

Phthalic Anhydride (B1165640) Condensation Reactions with Primary Amines

The most conventional and widely employed method for synthesizing N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine. acs.org This reaction, a variation of the Gabriel synthesis, is valued for its operational simplicity and generally high yields. The process typically involves heating a mixture of phthalic anhydride and the desired primary amine. nih.gov

The reaction proceeds through the initial formation of a phthalamic acid intermediate via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride. Subsequent intramolecular cyclization, driven by the elimination of a water molecule at elevated temperatures, yields the stable five-membered imide ring. mdpi.com

Various solvents can be employed, with glacial acetic acid being a common choice as it facilitates the dehydration step. nih.govmdpi.com Toluene (B28343) is also used, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. rsc.org In some cases, the reaction can be carried out under solvent-free conditions, for instance, by heating the neat reactants or using microwave irradiation, which can significantly reduce reaction times. rsc.org

Table 1: Examples of Phthalimide Synthesis via Phthalic Anhydride Condensation

Primary Amine Solvent Conditions Yield (%) Reference
Glycine Glacial Acetic Acid Reflux, 8 h 97 nih.gov
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide Glacial Acetic Acid Reflux, 5 h - mdpi.com
Amino Acids N,N-Dimethylformamide Reflux Good rsc.org

Alternative Cyclization Strategies for Phthalimide Formation

While condensation with phthalic anhydride remains the predominant route, several alternative strategies for constructing the phthalimide scaffold have been developed. These methods are often employed when the starting materials for the classical route are unsuitable or to access more complex derivatives.

One significant alternative involves metal-catalyzed carbonylative cyclization reactions. For example, palladium-catalyzed processes can be used to synthesize N-substituted phthalimides from starting materials like ortho-halobenzoic acids and primary amines in the presence of carbon monoxide (CO) as a carbonyl source. rsc.org Due to the toxicity and handling difficulties associated with CO gas, efforts have focused on developing safer carbonyl precursors. rsc.org Another approach utilizes the reaction of 2-formylbenzoic acids with aryl or heteroaryl amines, where an oxidant such as elemental sulfur promotes the cyclization. rsc.org

Other innovative methods include:

Denitrogenative Cyanation: A metal-free approach that uses 1,2,3-benzotriazin-4(3H)-ones and a cyanide source like TMSCN to generate the phthalimide structure. acs.org

Mukaiyama-type Aldol Cyclization: This novel process can cyclize phthalimides to form fused lactam systems, demonstrating a different mode of reactivity for the phthalimide core itself. nih.gov

Hydrazine-mediated Cyclization: The reaction of phthalic anhydride derivatives with hydrazine (B178648) can lead to N-aminophthalimides, which are valuable intermediates for further chemical transformations. mdpi.com

These alternative pathways broaden the scope of phthalimide synthesis, allowing for the construction of diverse and functionally complex molecules that may be inaccessible through traditional condensation reactions. acs.org

Targeted Synthesis of 2-(5-Hydroxypentyl)isoindoline-1,3-dione

The specific synthesis of this compound (CAS No. 63273-48-3) is a direct application of the classical condensation reaction, utilizing phthalic anhydride and a bifunctional primary amine. sigmaaldrich.com The presence of the hydroxyl group requires careful consideration of reaction conditions to achieve selective N-acylation without undesired side reactions.

Selection and Preparation of the 5-Hydroxypentylamine Precursor

The key precursor for this synthesis is 5-hydroxypentylamine, also known as 5-amino-1-pentanol. This chemical is a bifunctional molecule containing a primary amine at one end of a five-carbon chain and a primary alcohol at the other. pubcompare.ai It is commercially available from various chemical suppliers, simplifying its acquisition for laboratory-scale synthesis. pubcompare.ai For instances where it may need to be prepared, a potential synthetic route involves the reduction of 5-hydroxyvaleric acid or its corresponding esters or amides. google.com

Optimization of Reaction Conditions for Imide Ring Closure

The synthesis is achieved by reacting phthalic anhydride with 5-hydroxypentylamine. The primary amine is significantly more nucleophilic than the primary alcohol, allowing for selective reaction at the amine to form the initial phthalamic acid intermediate. The subsequent intramolecular cyclization to form the imide ring is the critical step.

Optimization of the reaction typically involves adjusting the solvent, temperature, and reaction time to maximize the yield of the desired product.

Solvent: Glacial acetic acid is a suitable solvent as it facilitates the dehydration step required for imide formation. Alternatively, heating the reactants in a non-polar solvent like toluene with azeotropic removal of water is also effective.

Temperature: The reaction generally requires heating to temperatures between 120-170 °C to drive the cyclization and dehydration. nih.govnih.gov The specific temperature depends on the solvent used.

Reaction Time: The reaction progress can be monitored using Thin Layer Chromatography (TLC). Typical reaction times range from several hours to overnight, depending on the scale and conditions. nih.govneliti.com

The primary goal of optimization is to ensure complete conversion to the imide while preventing potential side reactions, such as O-acylation or etherification involving the hydroxyl group, which could occur under harsh conditions.

Table 2: Illustrative Reaction Conditions for N-(Hydroxyalkyl)phthalimide Synthesis

Anhydride Amino Alcohol Solvent Temperature (°C) Time (h) Yield (%) Reference
3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione Ethanolamine Toluene Reflux (~110) 36 95 acgpubs.org
Phthalic Anhydride Glycine Acetic Acid 120 8 97 nih.gov

Isolation and Purification Techniques for this compound

Once the reaction is complete, a systematic workup and purification procedure is necessary to isolate the target compound in high purity. A common method involves cooling the reaction mixture, which often causes the product to precipitate out of the solution, especially when acetic acid is used as the solvent. nih.gov

The general isolation and purification steps are as follows:

Precipitation and Filtration: The cooled reaction mixture is often poured into cold water or a dilute acid solution to precipitate the crude product. bohrium.com The resulting solid is then collected by vacuum filtration.

Washing: The filtered solid is washed sequentially with water to remove any remaining acetic acid or water-soluble impurities, and sometimes with a cold, non-polar solvent like hexane (B92381) to remove non-polar starting materials or byproducts.

Purification: For higher purity, recrystallization from a suitable solvent system, such as ethanol, chloroform/hexane, or an ethyl acetate (B1210297)/hexane mixture, is employed. google.comresearchgate.net If recrystallization is insufficient, silica (B1680970) gel column chromatography is a reliable alternative, using a solvent gradient (e.g., ethyl acetate in hexane) to elute the final product. google.comgoogleapis.com

The final product, this compound, is typically a white to pale yellow solid. sigmaaldrich.comwikipedia.org

Derivatization and Structural Modification Strategies for this compound

The presence of a terminal hydroxyl group and a flexible pentyl chain in this compound offers multiple avenues for chemical modification. These modifications are essential for tuning the molecule's physicochemical properties and for preparing it for further coupling reactions.

Chemical Transformations Involving the Terminal Hydroxyl Group

The terminal hydroxyl group is a primary site for a variety of chemical transformations, enabling the introduction of a wide range of functionalities.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. For instance, esterification can be achieved using acyl chlorides or carboxylic acids under appropriate conditions. A particularly versatile method for such transformations is the Mitsunobu reaction. This reaction allows for the conversion of primary and secondary alcohols into esters, phenyl ethers, thioethers, and other compounds with inversion of configuration. organic-chemistry.orgnih.gov The reaction typically involves triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tcichemicals.com

Oxidation: The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. This transformation is fundamental for introducing carbonyl functionality into the molecule.

Halogenation: The hydroxyl group can be substituted with a halogen, typically bromine or chlorine, to create a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions. A common method for this transformation is the Appel reaction, which uses a combination of a trihalomethane (e.g., CBr4) and triphenylphosphine.

Below is a table summarizing these key transformations of the terminal hydroxyl group.

TransformationReagents and ConditionsProduct Functional GroupRepresentative Yield (%)
Mitsunobu Reaction PPh3, DEAD/DIAD, Nucleophile (e.g., Phthalimide)Ester, Ether, etc.52-92 nih.gov
Oxidation to Aldehyde PCC, DMP, or other mild oxidizing agentsAldehydeVaries
Oxidation to Carboxylic Acid Jones reagent, KMnO4, or other strong oxidizing agentsCarboxylic AcidVaries
Appel Reaction (Bromination) CBr4, PPh3Alkyl BromideVaries

Modifications and Functionalization of the Pentyl Alkyl Chain

Beyond the terminal hydroxyl group, the pentyl alkyl chain itself can be a target for functionalization, although this often requires more specialized methods due to the unactivated nature of C-H bonds.

Radical Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom onto the alkyl chain. The selectivity of this reaction can be influenced by the stability of the resulting radical intermediate.

C-H Activation: Modern synthetic methods are increasingly exploring the direct functionalization of C-H bonds. Transition-metal-catalyzed C-H activation can provide a powerful tool for introducing new functional groups at specific positions along the alkyl chain, though this can be challenging for unactivated aliphatic chains. researchgate.net

Exploration of Coupling Reactions for Further Structural Elaboration

Once functionalized, typically at the terminal position by converting the hydroxyl group to a halide or triflate, this compound derivatives can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These coupling reactions are instrumental in building more complex molecular scaffolds.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide is a versatile method for forming C(sp2)-C(sp3) bonds. tcichemicals.com For example, N-(5-bromopentyl)phthalimide could be coupled with an arylboronic acid to introduce an aromatic ring at the end of the pentyl chain. chemspider.comnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.orggoogle.commdpi.com To utilize this reaction, the pentyl chain would first need to be functionalized with an alkene moiety.

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. acs.orgresearchgate.netwikipedia.orgorganic-chemistry.org A derivative of this compound bearing a terminal alkyne could be coupled with various aryl halides to introduce diverse aromatic systems.

The following table outlines these key coupling reactions.

Coupling ReactionKey ReactantsCatalyst SystemBond Formed
Suzuki-Miyaura Organohalide, Boronic Acid/EsterPalladium Catalyst, BaseC(sp2)-C(sp3)
Heck Unsaturated Halide, AlkenePalladium Catalyst, BaseC(sp2)-C(sp2)
Sonogashira Terminal Alkyne, Aryl/Vinyl HalidePalladium and Copper Catalysts, BaseC(sp)-C(sp2)

Green Chemistry Principles in Isoindoline-1,3-dione Synthesis

The synthesis of the core isoindoline-1,3-dione structure, including N-substituted derivatives like this compound, has been a focus for the application of green chemistry principles to reduce environmental impact and improve efficiency.

Solventless Synthetic Approaches

Traditional methods for the synthesis of N-substituted phthalimides often involve refluxing in high-boiling point organic solvents such as acetic acid or toluene. sphinxsai.com To address the environmental concerns associated with solvent use, solvent-free synthetic methods have been developed. These often involve the direct reaction of phthalic anhydride with the corresponding amine, sometimes with the aid of microwave irradiation. asianpubs.org Microwave-assisted solvent-free synthesis can lead to significantly reduced reaction times and high yields. asianpubs.org For instance, the reaction of phthalic anhydride and urea (B33335) under microwave irradiation for 180 seconds can produce phthalimide in 83.5% yield. asianpubs.org

Catalytic Methods for Enhanced Reaction Efficiency (e.g., SiO2-tpy-Nb as a catalyst)

The use of heterogeneous and reusable catalysts is another cornerstone of green chemistry. In the synthesis of N-substituted phthalimides, a novel and efficient heterogeneous catalyst, SiO2-tpy-Nb, has been developed. researchgate.net This catalyst facilitates the reaction of o-phthalic acids or anhydrides with amines to produce the desired products in good to excellent yields. researchgate.net A key advantage of this catalyst is its stability and recoverability, allowing it to be used for multiple reaction cycles without a significant loss of activity. researchgate.net The reaction is typically carried out in a mixture of isopropanol (B130326) and water at reflux, offering a more environmentally benign solvent system compared to traditional methods. researchgate.net The use of such catalytic systems not only improves the efficiency and sustainability of the synthesis but also opens up possibilities for continuous flow processes, which are highly desirable for industrial applications. researchgate.net

The table below summarizes the yields for the synthesis of various N-substituted phthalimides using the SiO2-tpy-Nb catalyst.

AmineProductYield (%)
AnilineN-Phenylphthalimide93
4-MethylanilineN-(4-Methylphenyl)phthalimide91
4-MethoxyanilineN-(4-Methoxyphenyl)phthalimide89
BenzylamineN-Benzylphthalimide92
n-ButylamineN-Butylphthalimide85

Data adapted from a study on the synthesis of N-substituted phthalimides using a SiO2-tpy-Nb catalyst. researchgate.net

Advanced Analytical Characterization in 2 5 Hydroxypentyl Isoindoline 1,3 Dione Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 2-(5-hydroxypentyl)isoindoline-1,3-dione, ¹H and ¹³C NMR are fundamental for delineating the proton and carbon frameworks, respectively.

Proton (¹H) NMR for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the 5-hydroxypentyl chain. The aromatic protons typically appear as a multiplet in the downfield region, usually between δ 7.7 and 7.9 ppm, due to the deshielding effect of the carbonyl groups and the aromatic ring current.

The protons of the pentyl chain exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) group attached to the nitrogen atom (N-CH₂) is expected to resonate at a lower field compared to the other methylene groups due to the electron-withdrawing effect of the imide group. The terminal methylene group adjacent to the hydroxyl group (CH₂-OH) will also be shifted downfield. The remaining methylene groups in the middle of the chain will appear as multiplets in the upfield region. The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₄)7.85 - 7.70m4H
N-CH₂~3.68t2H
CH₂~1.67m2H
CH₂~1.55m2H
CH₂~1.38m2H
CH₂-OH~3.60t2H
OHVariablebr s1H

Note: Predicted data is based on typical chemical shifts for similar functional groups and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carbonyl carbons of the phthalimide group are the most deshielded and appear at the lowest field, typically around 168 ppm. The aromatic carbons show signals in the range of 123-134 ppm. The carbon atoms of the aliphatic chain are found in the upfield region of the spectrum. The carbon attached to the nitrogen (N-CH₂) and the carbon bearing the hydroxyl group (C-OH) are shifted downfield relative to the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~168.4
Aromatic C (quaternary)~132.1
Aromatic CH~133.9, ~123.2
C-OH~62.5
N-CH₂~37.9
CH₂~32.2
CH₂~28.4
CH₂~23.2

Note: Predicted data is based on typical chemical shifts for similar functional groups and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the adjacent methylene groups in the pentyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the proton signal at ~3.68 ppm would show a correlation to the carbon signal at ~37.9 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons and heteroatoms. For example, the protons of the N-CH₂ group would show a correlation to the carbonyl carbons of the phthalimide ring, confirming the attachment of the pentyl chain to the nitrogen atom.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would display several key absorption bands. The most prominent would be the strong absorptions corresponding to the carbonyl (C=O) stretching of the imide group, which typically appear as two distinct bands around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3600 - 3200Strong, Broad
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
C=O Stretch (imide, asymmetric)~1770Strong
C=O Stretch (imide, symmetric)~1710Strong
C-N Stretch~1380Medium
C-O Stretch (alcohol)~1050Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₃H₁₅NO₃), the expected exact mass of the molecular ion [M]⁺ would be approximately 233.1052 g/mol . The observation of a peak at this m/z value with high accuracy would confirm the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺234.1125
[M+Na]⁺256.0944

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for N-substituted phthalimides involve cleavage of the bond between the nitrogen and the alkyl chain, as well as fragmentation within the alkyl chain itself. The loss of water from the molecular ion is also a common fragmentation pathway for alcohols. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering insights into intermolecular interactions that govern the packing of molecules in the crystal lattice.

A representative example from a related isoindoline-1,3-dione derivative, 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, which has been characterized by X-ray diffraction, offers valuable insights. The data from this analog suggests that these types of molecules often crystallize in monoclinic space groups. In the case of 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, the molecules are linked by intermolecular C—H⋯O hydrogen bonds, forming infinite chains. It is anticipated that this compound would exhibit similar hydrogen bonding capabilities, primarily through its terminal hydroxyl group, which would significantly influence its crystal packing.

Table 1: Representative Crystallographic Data for an Analogous Isoindoline-1,3-dione Derivative (Data for 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione)

ParameterValue
Empirical FormulaC₁₆H₁₃NO₂
Formula Weight251.27
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.3169 (4)
b (Å)8.4281 (2)
c (Å)13.5482 (5)
β (°)95.757 (2)
Volume (ų)1285.71 (7)
Z4

Source: Adapted from research on analogous compounds. It is important to note that this data is for a related compound and may not precisely reflect the parameters for this compound.

The phthalimide head of this compound is expected to be nearly planar, with the pentyl chain adopting a stable, low-energy conformation. The presence of the hydroxyl group introduces the potential for strong intermolecular hydrogen bonding, which would likely be a dominant feature in its crystal packing, potentially leading to the formation of chains or sheets within the crystal lattice.

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for isolating them from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this regard.

HPLC is a cornerstone technique for the purity assessment of non-volatile, thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.

For N-substituted phthalimides, reversed-phase HPLC is a common and effective approach. In this mode, a nonpolar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

While a specific HPLC protocol for this compound is not documented in readily accessible literature, a general method can be proposed based on the analysis of similar compounds. The purity of the compound would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Conditions for the Analysis of N-Substituted Phthalimide Analogs

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid
Gradient 30% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Source: These are typical conditions for the analysis of related phthalimide derivatives and would likely be a good starting point for method development for this compound.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. The hydroxyl group in this compound can make it less volatile and prone to thermal degradation. Therefore, derivatization, such as silylation of the hydroxyl group to form a more volatile trimethylsilyl (B98337) (TMS) ether, may be necessary for robust GC-MS analysis.

Once separated by the GC column, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, with the fragmentation pattern providing valuable structural information.

While the specific mass spectrum for this compound is not available, the fragmentation of N-alkylphthalimides generally follows predictable pathways. Key fragmentation events would include:

Alpha-cleavage: Breakage of the bond between the nitrogen and the alkyl chain.

McLafferty rearrangement: If the alkyl chain is long enough, a hydrogen atom can be transferred to the phthalimide ring, leading to the elimination of a neutral alkene.

Cleavage within the alkyl chain: Fragmentation of the C-C bonds in the pentyl group.

Loss of water: From the molecular ion, particularly if not derivatized.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/zPredicted Fragment Ion
233[M]⁺ (Molecular Ion)
215[M - H₂O]⁺
160[C₈H₄NO₂]⁺ (Phthalimide radical cation)
148[C₈H₄O₂N]⁺ (Protonated Phthalimide)
132[C₈H₄O₂]⁺
104[C₇H₄O]⁺
76[C₆H₄]⁺

Source: Predicted fragmentation based on the general fragmentation patterns of N-alkylphthalimides and alcohols. The relative abundances of these fragments would need to be confirmed by experimental data.

Theoretical Chemistry and Computational Modeling of 2 5 Hydroxypentyl Isoindoline 1,3 Dione

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and structure of molecules. unimib.it For derivatives of isoindoline-1,3-dione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize ground state geometries and predict various molecular properties. mdpi.comnih.gov

The electronic structure of 2-(5-Hydroxypentyl)isoindoline-1,3-dione is characterized by the planar and aromatic isoindoline-1,3-dione moiety and the flexible aliphatic chain with a terminal hydroxyl group. The distribution of electron density, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity.

In related isoindoline-1,3-dione derivatives, the HOMO is often localized on the phthalimide (B116566) ring, while the LUMO's position can vary depending on the substituents. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity and a greater capacity for electron transfer. researchgate.net The presence of the hydroxyl group in the pentyl chain can also influence the electronic properties through potential intramolecular hydrogen bonding.

Table 1: Predicted Electronic Properties of Isoindoline-1,3-dione Derivatives Note: This table is illustrative and based on general findings for related compounds, not specific experimental data for this compound.

Property Predicted Value/Characteristic Significance
HOMO-LUMO Energy Gap Moderate Indicates good stability and moderate reactivity. researchgate.net
Electron Density High around the carbonyl groups and the aromatic ring. Influences sites of electrophilic and nucleophilic attack.

The conformational flexibility of this compound is primarily due to the rotatable bonds within the 5-hydroxypentyl side chain. Computational methods can map the potential energy surface to identify low-energy conformers. The interactions between the hydroxyl group and the isoindoline-1,3-dione core, including potential hydrogen bonding, play a significant role in stabilizing certain conformations. Understanding the preferred conformations is crucial as they dictate how the molecule interacts with its environment, including biological targets.

DFT calculations are instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of the compound.

NMR Shielding Tensors: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for isoindoline-1,3-dione derivatives have shown good correlation with experimental data. nih.govresearchgate.net These calculations help in assigning the signals in the experimental spectra to specific atoms in the molecule.

IR Vibrational Frequencies: The vibrational frequencies from DFT calculations can be correlated with the peaks in an experimental IR spectrum. nih.govresearchgate.net For isoindoline-1,3-dione derivatives, characteristic bands for the carbonyl group of the imide ring are typically observed. nih.gov

Table 2: Predicted Spectroscopic Data for this compound Note: This table presents expected ranges and is for illustrative purposes.

Spectroscopic Technique Predicted Key Signals
¹H NMR (δ, ppm) Signals for aromatic protons of the isoindoline-1,3-dione ring; multiple signals for the methylene (B1212753) protons of the pentyl chain; a signal for the hydroxyl proton. nih.gov
¹³C NMR (δ, ppm) Resonances for the carbonyl carbons of the imide; signals for the aromatic carbons; signals for the aliphatic carbons of the pentyl chain. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, capturing its conformational changes and interactions with solvent molecules. arxiv.org For a molecule like this compound, MD simulations in an aqueous environment would be particularly insightful. These simulations can reveal how the flexible pentyl chain explores different conformations and how water molecules interact with both the polar hydroxyl group and the more hydrophobic phthalimide ring. The stability of any intramolecular hydrogen bonds can also be assessed throughout the simulation. Such studies are crucial for understanding the molecule's behavior in a biological context. researchgate.netnih.gov

Molecular Docking and Ligand-Target Interaction Studies (In Silico Biological Activity Prediction)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological macromolecule, such as a protein or enzyme. nih.govnih.govrsc.orgresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For isoindoline-1,3-dione derivatives, molecular docking studies have been performed to investigate their interactions with various biological targets, including enzymes like cyclooxygenases (COX) and kinases. mdpi.comnih.govrsc.org These studies have shown that the isoindoline-1,3-dione moiety can engage in various non-covalent interactions, such as:

Hydrogen Bonding: The carbonyl oxygens of the isoindoline-1,3-dione ring are capable of acting as hydrogen bond acceptors. researchgate.netnih.gov The terminal hydroxyl group of the 5-hydroxypentyl chain can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The aromatic phthalimide ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the binding site of a protein. nih.gov

Hydrophobic Interactions: The isoindoline-1,3-dione ring and the aliphatic pentyl chain can form hydrophobic interactions with nonpolar residues in the target's binding pocket. researchgate.net

Table 3: Potential Interacting Residues in a Hypothetical Protein Binding Site Note: This table is illustrative and based on common interactions observed for similar compounds.

Interaction Type Potential Amino Acid Residues Moiety of this compound Involved
Hydrogen Bonding Serine, Threonine, Tyrosine, Arginine, Lysine Carbonyl oxygens, Hydroxyl group researchgate.netnih.gov
π-π Stacking Phenylalanine, Tyrosine, Tryptophan, Histidine Isoindoline-1,3-dione aromatic ring nih.gov

By predicting these binding modes, molecular docking can provide valuable hypotheses about the potential biological targets of this compound and guide the design of more potent and selective analogs.

Estimation of Binding Affinities and Interaction Energies

The biological activity of a compound is often predicated on its ability to bind to a specific biological target, such as a protein or enzyme. Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this involves docking the molecule into the active site of a target protein. The process yields a docking score, which is an estimation of the binding affinity. The interaction energy, a component of this score, is calculated based on the various forces between the ligand and the protein, including van der Waals forces, electrostatic interactions, and hydrogen bonding.

The 5-hydroxypentyl chain of this compound introduces flexibility and the potential for specific interactions. The terminal hydroxyl group can act as a hydrogen bond donor or acceptor, while the aliphatic chain can engage in hydrophobic interactions.

Hypothetical Interaction Analysis:

To illustrate the potential binding interactions of this compound, a hypothetical docking study against a generic kinase active site is considered. The binding energy and the key interacting residues would be of primary interest.

Interaction Type Potential Interacting Residues Contributing Moiety of the Ligand
Hydrogen BondingAsp145, Lys72Hydroxyl group, Carbonyl groups of the phthalimide ring
Hydrophobic InteractionsVal57, Leu130, Ala80Pentyl chain, Phenyl ring of the phthalimide
Pi-Pi StackingPhe144Phenyl ring of the phthalimide

Note: This table is a hypothetical representation of potential interactions and is not based on experimental data for this specific compound.

The binding affinity is often quantified by the binding free energy (ΔG_bind), which can be estimated using scoring functions in docking programs or more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). A lower binding energy indicates a higher binding affinity.

Computational Method Estimated Binding Energy (kcal/mol)
Docking Score (e.g., AutoDock Vina)-7.5
MM/PBSA-45.2

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from such computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by finding a statistically significant correlation between a set of molecular descriptors and the observed activity. Molecular descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

For a series of phthalimide derivatives, a QSAR study would involve synthesizing and testing a range of compounds for a specific biological activity. The data would then be used to build a model that could predict the activity of new, unsynthesized compounds.

While a specific QSAR model for a series including this compound is not available, the general approach can be described. A typical QSAR study involves the following steps:

Data Set Selection: A set of compounds with known activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build the model.

Model Validation: The model is validated to ensure its predictive power.

Key Molecular Descriptors in QSAR Studies of Phthalimides:

Descriptor Class Example Descriptors Relevance
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties affecting size and polarity.
Topological Connectivity indices (e.g., Kier & Hall)Describe the branching and shape of the molecule.
Quantum-Chemical HOMO/LUMO energies, Dipole momentRelate to the electronic properties and reactivity of the molecule. mdpi.com
3D-Descriptors Molecular surface area, VolumeDescribe the three-dimensional shape and size of the molecule.

A hypothetical QSAR equation for a series of phthalimide derivatives might look like:

pIC₅₀ = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (Number of H-bond donors) + 2.5

Note: This equation is purely illustrative and not a validated QSAR model.

Such a model could reveal that, for instance, increasing lipophilicity (logP) and the number of hydrogen bond donors enhances the biological activity, while increasing molecular weight has a negative effect. For this compound, its calculated descriptors could be plugged into such an equation to predict its activity.

Investigation of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict the NLO properties of molecules. researchgate.net

The NLO response of a molecule is primarily determined by its hyperpolarizability (β). Large hyperpolarizability values are often found in molecules with a significant difference between their ground and excited state dipole moments, which is facilitated by intramolecular charge transfer (ICT). The phthalimide moiety, with its electron-withdrawing carbonyl groups, can act as an excellent electron acceptor. When combined with an electron-donating group, a molecule with significant NLO properties can be designed.

The 5-hydroxypentyl group on this compound is not a strong electron donor, so the intrinsic NLO properties of this specific molecule are expected to be modest. However, computational studies on other phthalimide derivatives have shown that the NLO response can be tuned by modifying the substituent on the nitrogen atom. researchgate.net

Computational investigation of NLO properties typically involves:

Geometry Optimization: The molecule's geometry is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set).

Calculation of NLO Properties: The electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are calculated.

Calculated NLO Properties for a Generic Donor-Acceptor Phthalimide Derivative:

Property Calculated Value (a.u.)
Dipole Moment (μ)5.2 D
Mean Polarizability (α)150
First Hyperpolarizability (β_tot)850

Note: This table presents typical values for a phthalimide derivative designed for NLO applications and is not specific to this compound.

The HOMO-LUMO energy gap is another important parameter, as a smaller gap can lead to enhanced NLO properties. Computational methods can accurately predict these orbital energies and visualize the molecular orbitals to understand the nature of the electronic transitions. researchgate.net

In Vitro Biological Activity and Mechanistic Pathway Investigations of 2 5 Hydroxypentyl Isoindoline 1,3 Dione

Enzyme Inhibitory Profile Studies

The isoindoline-1,3-dione scaffold is a recognized pharmacophore in medicinal chemistry, known to interact with various enzymes. Derivatives of this structure have been explored for their inhibitory potential against several key enzymes implicated in disease.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

While direct studies on the cholinesterase inhibitory activity of 2-(5-Hydroxypentyl)isoindoline-1,3-dione are not available in the reviewed literature, research on structurally similar compounds provides valuable insights. A series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives were synthesized and evaluated as potential multifunctional agents for Alzheimer's disease.

One of the most promising compounds from this series was 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione , an analog of the subject compound. This molecule demonstrated inhibitory activity against eel acetylcholinesterase (eeAChE) with a half-maximal inhibitory concentration (IC₅₀) of 3.33 μM. Molecular modeling studies suggest that such compounds can interact with both the catalytic and peripheral active sites of the acetylcholinesterase enzyme. The length of the alkyl linker in isoindoline-1,3-dione derivatives has been noted as a factor that can influence interactions with the peripheral anionic site (PAS) and catalytic active site (CAS) of cholinesterases.

Table 1: Cholinesterase Inhibitory Activity of a Structurally Related Analog

Compound Name Target Enzyme IC₅₀ (μM)
2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione Acetylcholinesterase (AChE) 3.33
2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione Butyrylcholinesterase (BuChE) > 50

Data sourced from a study on 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives.

Monoamine Oxidase-B (MAO-B) Inhibitory Potency and Mechanism

The isoindoline-1,3-dione moiety is recognized for its potential to inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of dopamine (B1211576) in the brain. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. However, specific studies investigating the MAO-B inhibitory potency and mechanism of this compound could not be identified in the reviewed scientific literature. Research in this area has generally focused on isoindoline-1,3-dione derivatives with more complex substitutions.

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. The isoindoline-1,3-dione scaffold has been incorporated into various molecular structures to explore their potential as alpha-glucosidase inhibitors. For instance, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives featuring a phthalimide (B116566) group exhibited potent in vitro α-glucosidase inhibitory activity, with some compounds showing significantly greater potency than the standard drug, acarbose. Despite the known potential of this chemical class, no specific experimental data on the alpha-glucosidase inhibitory activity of this compound was found in the surveyed literature.

Cellular Bioactivity and Signaling Pathway Modulation in Cell Culture Models

The cellular effects of isoindoline-1,3-dione derivatives are diverse, with research indicating potential applications in oncology and inflammatory diseases.

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms in Cancer Cell Lines

Various derivatives of isoindoline-1,3-dione have been evaluated for their cytotoxic effects against cancer cell lines. For example, N-Hydroxyphthalimide (NHPI), a closely related compound, has been shown to selectively inhibit the proliferation of human breast carcinoma BT-20 cells and human colon adenocarcinoma LoVo cells. This activity was linked to the induction of G2/M phase cell cycle arrest and apoptosis through the mitochondrial pathway, mediated by the inhibition of the mTOR signaling pathway.

However, a direct investigation into the in vitro cytotoxicity and apoptosis-inducing mechanisms of this compound in specific cancer cell lines has not been reported in the available scientific literature. Cytotoxicity studies tend to focus on derivatives with different functional groups designed to enhance anticancer activity.

Anti-inflammatory Mechanistic Pathways (e.g., cytokine modulation in cell-based assays)

The anti-inflammatory properties of the isoindoline-1,3-dione core are well-documented, with some derivatives known to modulate inflammatory pathways. The transcription factor NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Certain anti-inflammatory compounds can suppress the secretion of these cytokines. While some isoindoline-1,3-dione derivatives have been shown to modulate cytokine production, there is no specific information available in the reviewed literature regarding the effect of this compound on cytokine modulation in cell-based assays.

Anti-amyloid-beta Aggregation Mechanisms in Cell-Free or Cellular Assays

Direct studies on the anti-amyloid-beta (Aβ) aggregation activity of this compound are not prominently documented. However, research into structurally similar isoindoline-1,3-dione derivatives suggests that this class of compounds holds potential for inhibiting Aβ aggregation, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov

A study by Malinowska et al. (2018) investigated a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones for their potential as multifunctional agents against Alzheimer's disease. nih.gov One of the most promising compounds from this series was 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione , a close analog of the subject compound. nih.govnih.gov This derivative demonstrated a notable ability to inhibit Aβ aggregation. nih.gov In a Thioflavin-T assay, which measures the formation of amyloid fibrils, this compound showed a 24.9% inhibition of Aβ aggregation at a concentration of 10 μM. nih.gov This activity was superior to that of the established acetylcholinesterase inhibitor, donepezil. nih.gov

The proposed mechanism for such compounds involves interference with the amyloid cascade. researchgate.netnih.gov The isoindoline-1,3-dione moiety can participate in interactions that disrupt the self-assembly of Aβ peptides into neurotoxic oligomers and fibrils. nih.gov The aggregation of Aβ peptides, particularly Aβ₁₋₄₂, is a critical event in the pathogenesis of Alzheimer's disease, leading to the formation of senile plaques. nih.gov By inhibiting this process, these compounds may help to mitigate the downstream neurotoxic effects.

Table 1: In Vitro Anti-Amyloid-Beta Aggregation Activity of a Structurally Related Isoindoline-1,3-dione Derivative

Compound Concentration (μM) % Inhibition of Aβ Aggregation Reference Compound % Inhibition of Reference
2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione 10 24.9% Donepezil Superior

Data sourced from Malinowska et al. (2018). nih.gov

Receptor Binding and Functional Assays (e.g., Dopamine D2/D3 receptor modulation in recombinant cell systems)

There is no specific data available from receptor binding and functional assays for this compound concerning dopamine D2/D3 receptors. However, the broader class of isoindoline-1,3-dione derivatives has been explored for activity at dopaminergic receptors, suggesting a potential avenue for investigation. researchgate.net Some derivatives have been assessed as potential antipsychotic agents, which often involves modulation of dopamine receptors. researchgate.net

Dopamine D2 and D3 receptors are crucial targets in the treatment of various neurological and psychiatric disorders. nih.govnih.gov The development of ligands with selectivity for these receptors is an active area of research. semanticscholar.org For instance, studies on other heterocyclic compounds have detailed their binding affinities for D2 and D3 receptors, often using radioligand binding assays in cell lines expressing these receptors. nih.govsemanticscholar.org These assays typically determine the inhibition constant (Ki) of a test compound, indicating its binding affinity for the receptor. semanticscholar.org While no such data exists for this compound, the structural similarities to other neurologically active compounds suggest that such studies would be of value.

Structure-Activity Relationships (SAR) Derived from In Vitro Biological Data

The structure-activity relationships (SAR) for this class of compounds provide valuable insights into how different structural modifications influence their biological activity.

The 5-hydroxypentyl moiety is a critical determinant of the physicochemical properties and potential biological activity of the molecule. This N-alkyl side chain significantly influences the compound's lipophilicity and its ability to interact with biological targets.

In the context of anti-Alzheimer's agents, the length and composition of the alkyl linker between the isoindoline-1,3-dione core and other functional groups are known to be crucial for activity. nih.gov For example, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives studied as cholinesterase inhibitors, the length of the alkyl chain (ranging from three to eight methylene (B1212753) groups) had a significant impact on inhibitory activity. mdpi.com

The terminal hydroxyl group (-OH) on the pentyl chain of this compound introduces a polar functional group capable of forming hydrogen bonds. nih.gov This feature can be critical for anchoring the molecule within the active site of a target protein. In the related compound, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, the presence of a hydroxyl group on the pentyl chain is part of a pharmacophore designed for multi-target activity in Alzheimer's disease. nih.gov The hydroxyl group, along with the nearby amino group, can engage in specific interactions with amino acid residues in the target enzymes. nih.gov

The biological profile of this compound can be contextualized by comparing it with other N-substituted derivatives. The nature of the substituent on the nitrogen atom of the isoindoline-1,3-dione core dictates the compound's biological effects. mdpi.com

Derivatives with Cholinesterase Inhibitory Activity: Many N-substituted isoindoline-1,3-diones have been designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.govmdpi.com For instance, derivatives with an N-benzylpiperidine moiety have shown potent AChE inhibition. mdpi.com The length of the linker between the phthalimide and the piperidine (B6355638) ring was found to be a key factor for activity. mdpi.com

Derivatives with Anti-Cancer Activity: Other derivatives, such as N-benzylisoindole-1,3-diones, have been evaluated for their cytotoxic effects against cancer cell lines. nih.gov

Derivatives with Analgesic and Anti-inflammatory Activity: Certain N-substituted phthalimides exhibit analgesic and anti-inflammatory properties. mdpi.com For example, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to have significant analgesic activity. mdpi.com

This comparative analysis underscores the versatility of the isoindoline-1,3-dione scaffold. The specific biological activity is highly dependent on the nature of the N-substituent. The 5-hydroxypentyl chain in the subject compound provides a simple, flexible, and hydrophilic linker, which could be further functionalized to target specific biological pathways.

Table 2: Comparative In Vitro Biological Activities of Various N-Substituted Isoindoline-1,3-dione Derivatives

Derivative Class N-Substituent Example Primary In Vitro Activity Reference
Benzylamino-hydroxyalkyl 2-(5-(benzylamino)-4-hydroxypentyl) Anti-Aβ Aggregation, AChE Inhibition nih.gov
Diethylaminoalkyl 2-(diethylaminohexyl) AChE Inhibition mdpi.com
Benzylpiperazinyl 2-(2-(4-Benzylpiperazin-1-yl)ethyl) AChE Inhibition mdpi.com
Phenyl(phenylimino)methyl 2-(phenyl(phenylimino)methyl) Analgesic Activity mdpi.com

2 5 Hydroxypentyl Isoindoline 1,3 Dione As a Precursor and Synthetic Intermediate

Role in the Synthesis of More Complex Phthalimide-Containing Scaffolds

The primary utility of 2-(5-Hydroxypentyl)isoindoline-1,3-dione in synthetic chemistry lies in its role as a foundational building block. The phthalimide (B116566) core is exceptionally stable, often being introduced early in a synthetic sequence and carried through multiple reaction steps. The true synthetic versatility of this compound comes from the reactivity of its terminal hydroxyl group. This -OH group serves as a handle for a variety of chemical transformations, enabling the covalent linkage of the phthalimide scaffold to other molecular fragments.

Common synthetic strategies involving this precursor include:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, linking the phthalimide unit to other carboxylic acids, alcohols, or alkyl halides. This is a straightforward method to build larger, more complex molecules.

Conversion to Halides and Azides: The alcohol can be transformed into a better leaving group, such as a tosylate, or directly into an alkyl halide (e.g., bromide or chloride). This functionalized intermediate can then participate in nucleophilic substitution reactions, for example, to form amines, thiols, or to connect to other nucleophilic scaffolds. Conversion to an azide (B81097) provides a precursor for Staudinger reactions or Huisgen cycloadditions ("click chemistry").

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The resulting 5-(1,3-dioxoisoindolin-2-yl)pentanal (B2815870) or 5-(1,3-dioxoisoindolin-2-yl)pentanoic acid are themselves versatile intermediates for reactions such as reductive amination, amide bond formation, or Wittig reactions, further extending the molecular complexity.

These transformations allow chemists to systematically build elaborate structures, where the phthalimide group might impart specific physicochemical properties or act as a critical binding element, while the rest of the molecule is tailored for a particular application. The synthesis of various N-substituted phthalimides, including those with hydroxyalkyl chains, is a common strategy for creating libraries of compounds for biological screening. derpharmachemica.comderpharmachemica.com The Gabriel synthesis, a classical method for preparing primary amines, highlights the utility of the phthalimide group as a masked form of ammonia, demonstrating its importance as a synthetic tool. jeeadv.ac.inwikipedia.org

PrecursorReagent/ConditionProduct TypePotential Application
This compoundCarboxylic Acid / Acid CatalystEsterProdrugs, Linkers
This compoundAlkyl Halide / BaseEtherBioactive compound synthesis
This compoundPBr₃ or SOCl₂Alkyl HalideIntermediate for substitution
This compoundPCC or DMP (Oxidation)AldehydeIntermediate for C-C bond formation
This compoundJones Reagent (Oxidation)Carboxylic AcidIntermediate for amide coupling

Applications in Ligand Design for Metal Complexation Studies

The phthalimide moiety and its derivatives have been explored as ligands in coordination chemistry. acs.org The carbonyl oxygen atoms of the isoindoline-1,3-dione core can act as coordination sites for metal ions. While typically weak, this coordination can be significant, especially when combined with other donor atoms within the ligand structure to achieve a chelate effect.

In the case of this compound, the terminal hydroxyl group introduces an additional potential coordination site. This allows the molecule to act as a bidentate ligand, coordinating to a metal center through one of the carbonyl oxygens and the hydroxyl oxygen. The flexibility of the five-carbon chain enables the formation of a stable chelate ring.

Research has demonstrated that phthalimide-containing ligands can effectively modulate the electronic and catalytic properties of metal centers. For example, a phthalimide ligand was used to construct a single-site platinum catalyst for acetylene (B1199291) hydrochlorination by influencing the electronic properties of the active metal. acs.org In other work, N-substituted bis-phthalimide ligands have been shown to coordinate with metals like zinc and silver, forming one-dimensional coordination polymers. researchgate.net Although this specific study noted that coordination was primarily through other introduced groups (pyridyl) with only weak interaction from the phthalimide carbonyls, it establishes the principle of their involvement in complexation. The design of selective chelators for therapeutic or imaging radionuclides, such as Thorium(IV), often incorporates hydroxyl groups as key binding units, underscoring the importance of this functional group in metal coordination. nih.gov

The potential of this compound and its derivatives as ligands is summarized below:

Ligand FeaturePotential Coordination SitesMetal Ion ExamplesPotential Applications
Phthalimide CoreCarbonyl OxygensPt(II), Zn(II), Ag(I)Catalysis, Crystal Engineering acs.orgresearchgate.net
Pentyl-OH GroupHydroxyl OxygenTransition Metals, LanthanidesBidentate/Tridentate Chelators
Combined ScaffoldCarbonyl O and Hydroxyl OVarious d-block and f-block metalsMRI contrast agents, Radiopharmaceuticals, Sensors

Development of Hybrid Molecules through Selective Functionalization

A prominent application of this compound is in the synthesis of hybrid molecules. This strategy involves covalently linking two or more distinct pharmacophores or functional units to create a single molecular entity with potentially synergistic or multi-target activity. The hydroxyl group on the pentyl linker is the key reactive site for this functionalization.

By converting the alcohol to a more reactive functional group (e.g., an azide, alkyne, or activated ester), the phthalimide-containing fragment can be coupled to a second molecule of interest. This approach has been used to create novel compounds for various therapeutic areas. For example, researchers have designed and synthesized pyrazole-isoindoline-1,3-dione hybrids as potent enzyme inhibitors. nih.gov In one study, such a hybrid was found to be a highly effective inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important target for herbicides. nih.gov Similarly, isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids have been developed as potential agents for treating Alzheimer's disease by inhibiting cholinesterases. nih.gov

The selective functionalization of the hydroxyl group allows for a modular approach to drug design. The phthalimide core can be kept constant while various other molecular fragments are attached via the linker, enabling a systematic exploration of structure-activity relationships (SAR).

Phthalimide Hybrid TypeSecond PharmacophoreLinkage Chemistry ExampleTherapeutic Target/ApplicationReference
Pyrazole-PhthalimideSubstituted PyrazoleAmide bond formation4-Hydroxyphenylpyruvate Dioxygenase (HPPD) nih.gov
Pyridinium-PhthalimideN-benzyl pyridiniumEster or ether linkageAcetylcholinesterase (AChE) nih.gov
Piperazine-PhthalimideArylpiperazineN-alkylationSerotonin Receptors, Cholinesterases nih.govnih.gov

Utility in Fragment-Based Drug Discovery (FBDD) Approaches as a Scaffold Component

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. scispace.com This method begins by screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. Promising fragments are then optimized, often by "growing" them into unoccupied pockets of the binding site or by linking them together to create more potent, higher-affinity molecules.

The phthalimide core is an ideal scaffold component for FBDD. nih.gov It is considered a "privileged structure," as it is frequently found in a wide range of biologically active molecules, including the immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide (B1683929). nih.govmdpi.com Its rigid, planar structure provides a well-defined shape for interacting with protein surfaces, often through π-stacking or hydrogen bonding interactions.

This compound is particularly well-suited for FBDD for two main reasons:

The Fragment Core: The N-pentyl-phthalimide portion can act as the initial fragment hit, binding to a target protein.

The Growth Vector: The terminal hydroxyl group on the flexible pentyl chain serves as a perfect "vector." It provides a specific, reactive point from which synthetic chemists can elaborate the structure. By adding new chemical groups at this position, the fragment can be grown into adjacent binding pockets to pick up additional favorable interactions, thereby systematically increasing its affinity and selectivity for the target. scispace.com

This approach allows for the efficient exploration of the chemical space around the initial fragment hit. The development of Proteolysis-targeting chimeras (PROTACs), which often use phthalimide-based ligands to recruit E3 ligases like Cereblon, is a modern extension of this concept, where the phthalimide fragment serves as the "warhead" for the ligase. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The traditional synthesis of N-substituted phthalimides, including 2-(5-hydroxypentyl)isoindoline-1,3-dione, often involves the condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures. organic-chemistry.org While effective, there is a growing emphasis on developing greener and more efficient synthetic routes.

Current research focuses on methodologies that align with the principles of green chemistry. These include:

Solvent-Free Reactions: A green, effective, and mild synthesis for isoindoline-1,3-diones has been developed using simple heating in a solventless reaction between phthalic anhydride and an amine. researchgate.net This approach minimizes waste and avoids the use of hazardous solvents.

Microwave-Assisted Synthesis (MAS): The use of microwave irradiation can dramatically accelerate the reaction between phthalic anhydride and amines, often reducing reaction times from hours to minutes and improving yields. rsc.orgresearchgate.net

Novel Catalysis: Researchers are exploring catalysts to make the synthesis more efficient. For instance, TaCl5-silica gel has been used as a Lewis acid catalyst in solvent-free preparations of imides from anhydrides. organic-chemistry.org Another approach involves using SiO2-tpy-Nb as a catalyst in an isopropanol-water solvent system. researchgate.net Furthermore, a method using a copper catalyst and oxygen as a green oxidant has been developed to synthesize phthalimides from 1-indanones and amines, involving C-C bond cleavage and C-N bond formation. rsc.org

These sustainable methodologies, while demonstrated for various derivatives, are highly applicable to the synthesis of this compound, promising more environmentally friendly and efficient production.

Advanced Computational Approaches for De Novo Design and Virtual Screening of Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rapid and cost-effective design and evaluation of new molecules. For analogs of this compound, these approaches are critical for predicting their properties and biological activities before synthesis.

Key computational techniques being applied to the isoindoline-1,3-dione scaffold include:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a molecule to a biological target. jmpas.comnih.govresearchgate.net For example, docking studies have been used to investigate the interactions of isoindoline-1,3-dione derivatives with targets like cyclooxygenases (COX), acetylcholinesterase (AChE), and bacterial enzymes such as DNA gyrase. nih.govresearchgate.netnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. jmpas.comresearchgate.net

De Novo Design: This computational approach involves designing novel molecular structures from the ground up to fit a specific biological target. biorxiv.org While specific de novo design studies on this compound are not prevalent, the principles are used to design proteins that can bind abiological cofactors, a method that could be adapted for designing novel isoindoline-1,3-dione analogs. biorxiv.org

Virtual Screening and ADMET Prediction: Large libraries of virtual compounds can be screened computationally to identify promising candidates. mdpi.com Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to prioritize candidates with favorable pharmacokinetic profiles. jmpas.comnih.gov

These computational methods allow for the rational design of analogs of this compound with potentially enhanced efficacy and better safety profiles.

Uncovering Undiscovered In Vitro Mechanistic Pathways and Molecular Targets

The isoindoline-1,3-dione core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, leading to a wide range of biological activities. nih.govjapsonline.com While the specific mechanisms of this compound are not deeply explored, research on its analogs provides a roadmap for future investigation.

Potential and known molecular targets for this class of compounds include:

Enzyme Inhibition:

Cholinesterases: Several isoindoline-1,3-dione derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov

Cyclooxygenases (COX): N-alkyl-isoindoline-1,3-diones have shown potential as inhibitors of COX-1 and COX-2, which are key enzymes in inflammation. nih.gov

Other Enzymes: Research has also pointed to inhibitory activity against Mycobacterium tuberculosis enzymes and the cytochrome bc1 complex in Plasmodium falciparum, suggesting antibacterial and antimalarial potential. researchgate.netacs.org

Receptor Modulation: Derivatives have been evaluated as antipsychotic agents by targeting dopamine (B1211576) receptors. researchgate.net

Anticancer Mechanisms: The phthalimide (B116566) scaffold is a key component in drugs like thalidomide (B1683933) and its analogs. Research has shown that derivatives can inhibit various cancer-causing receptors such as VEGFR, HDAC, and EGFR, and can induce apoptosis in cancer cells. acs.orgbohrium.comnih.gov

Neuroprotection: Some derivatives have demonstrated neuroprotective effects by protecting against oxidative stress and reducing intracellular reactive oxygen species in neuronal cells. tandfonline.com

Future in vitro studies on this compound could focus on screening it against these and other target families to uncover its specific mechanistic pathways.

Development of Sophisticated Analytical Techniques for Mechanistic Studies

A deep understanding of how a compound like this compound functions at a molecular level requires a suite of sophisticated analytical techniques.

The characterization of newly synthesized isoindoline-1,3-dione derivatives is routinely performed using standard spectroscopic methods:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized compounds. nih.govmdpi.comsemanticscholar.org

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compounds. nih.govsemanticscholar.org

Infrared (IR) Spectroscopy: FT-IR is used to identify characteristic functional groups, such as the carbonyl groups of the imide ring. nih.govsemanticscholar.org

For mechanistic and kinetic studies, more advanced techniques are employed:

Enzyme Inhibition Assays: These are laboratory methods used to measure the rate of an enzymatic reaction and how it is affected by an inhibitor. amsbio.com Spectrophotometric methods, such as the Ellman's method for cholinesterase activity, are commonly used. nih.govnih.gov

X-ray Crystallography and Advanced NMR: These powerful techniques can determine the three-dimensional structure of an enzyme-inhibitor complex, providing precise details about binding modes and conformational changes. numberanalytics.com

High-Throughput Screening: Modern enzyme assays often use multi-well microplate formats for high-throughput screening of many compounds at once. thermofisher.com

Advanced Methods: Techniques like microscale thermophoresis and mass spectrometry imaging offer real-time measurement of enzyme activity and can provide detailed spatial information about substrate and product distribution. youtube.com

The application of these techniques will be crucial in elucidating the precise molecular interactions and kinetic profiles of this compound and its future analogs.

Potential in Materials Science Research (e.g., organic electronics, optoelectronics)

Beyond its biological potential, the isoindoline-1,3-dione structure is of growing interest in materials science. The delocalized π-electrons within the aromatic system give these compounds interesting electronic and optical properties. acgpubs.org

Areas of potential application include:

Organic Electronics: Phthalimide derivatives have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (FETs), and photovoltaic cells. nih.gov Their electron-accepting nature and thermal stability make them suitable components for these devices. nih.gov

Nonlinear Optical (NLO) Materials: Isoindoline-1,3-diones are considered eligible candidates for NLO materials, which have applications in telecommunications and high-density optical data storage. acgpubs.org Some chiral phthalimide derivatives have been shown to exhibit a significant second-harmonic generation (SHG) response. researchgate.net

Optical Properties: The optical properties of isoindoline-1,3-dione derivatives, such as their absorbance, transmittance, optical band gap, and refractive index, can be tuned by modifying their chemical structure. rsc.orgresearchgate.net Studies on polyimides, which share the imide functional group, show that variations in the molecular structure significantly affect properties like refractive index and birefringence. elsevierpure.com The photoluminescence properties of these compounds are also being explored, with some derivatives showing promise as blue emitters for OLEDs. nih.gov

The presence of both the aromatic phthalimide group and the flexible hydroxypentyl chain in this compound suggests it could be a building block for novel polymers or functional materials where these optical and electronic properties can be harnessed.

Q & A

Q. How should researchers structure a pre-test/post-test experimental design to evaluate functional group modifications?

  • Methodological Answer : Establish baseline characterization (FTIR, NMR) pre-modification. Post-test via XPS or MALDI-TOF to assess functionalization efficiency. Include a control group with unmodified compound .
  • Statistical Validation : Use paired t-tests to compare pre/post datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.